molecular formula C25H16N2S2 B14179472 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile CAS No. 918801-27-1

5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile

Cat. No.: B14179472
CAS No.: 918801-27-1
M. Wt: 408.5 g/mol
InChI Key: DVUHYAJWYCXTQE-UHFFFAOYSA-N
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Description

5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is an organic compound that belongs to the benzothiazole family This compound is characterized by its complex structure, which includes a benzothiazole core substituted with a methylsulfanyl group, a naphthalen-1-yl group, a phenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the formation of a benzothiazole ring through the reaction of 2-aminothiophenol with a suitable aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfanyl)-7-(naphthalen-1-yl)-2-phenyl-1,3-benzothiazole-4-carbonitrile is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This compound’s combination of substituents results in a unique electronic structure, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

CAS No.

918801-27-1

Molecular Formula

C25H16N2S2

Molecular Weight

408.5 g/mol

IUPAC Name

5-methylsulfanyl-7-naphthalen-1-yl-2-phenyl-1,3-benzothiazole-4-carbonitrile

InChI

InChI=1S/C25H16N2S2/c1-28-22-14-20(19-13-7-11-16-8-5-6-12-18(16)19)24-23(21(22)15-26)27-25(29-24)17-9-3-2-4-10-17/h2-14H,1H3

InChI Key

DVUHYAJWYCXTQE-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(C(=C1)C3=CC=CC4=CC=CC=C43)SC(=N2)C5=CC=CC=C5)C#N

Origin of Product

United States

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